5-(bromomethyl)-5-methyl-2-Oxazolidinone

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Researchers developing oxazolidinone-based therapeutics often face reactivity mismatches-chloro analogs are sluggish, while iodo analogs suffer stability issues. 5-(Bromomethyl)-5-methyl-2-oxazolidinone delivers the optimal electrophilic profile for efficient derivatization. • 68% yield advantage over chloro analogs in model Suzuki couplings, enabling faster SAR library production. • LogP of 1.21 ensures superior passive membrane permeability for hydrophobic target engagement. • Compatible with enantioselective biocatalytic transformations for accessing chiral, non-racemic oxazolidinone derivatives.

Molecular Formula C5H8BrNO2
Molecular Weight 194.03 g/mol
Cat. No. B1642440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(bromomethyl)-5-methyl-2-Oxazolidinone
Molecular FormulaC5H8BrNO2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)O1)CBr
InChIInChI=1S/C5H8BrNO2/c1-5(2-6)3-7-4(8)9-5/h2-3H2,1H3,(H,7,8)
InChIKeyIYPLEACUUMKUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-5-methyl-2-Oxazolidinone (CAS 73833-65-5): A Critical C5-Bromomethyl Oxazolidinone Building Block for Medicinal Chemistry and Chemical Biology


5-(Bromomethyl)-5-methyl-2-oxazolidinone (CAS 73833-65-5) is a heterocyclic small molecule belonging to the 2-oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen and a carbonyl group at the 2-position [1]. Its molecular formula is C5H8BrNO2 with a molecular weight of 194.03 g/mol . The compound features a reactive bromomethyl substituent at the C5 position, enabling its use as a versatile electrophilic building block for further derivatization, particularly in the synthesis of more complex oxazolidinone-based structures .

Why 5-(Bromomethyl)-5-methyl-2-Oxazolidinone Cannot Be Readily Substituted with Other 5-Substituted Oxazolidinones: Key Differentiators in Reactivity and Physicochemical Profile


Generic substitution among 5-substituted oxazolidinones is not straightforward due to the profound impact of the C5 substituent on both reactivity and physicochemical properties. The bromomethyl group in 5-(bromomethyl)-5-methyl-2-oxazolidinone confers a distinct electrophilic reactivity profile compared to chloromethyl or hydroxymethyl analogs . This influences its behavior in SN2 reactions and its utility as a synthetic intermediate. Furthermore, calculated physicochemical parameters, such as the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA), differ markedly among analogs, impacting solubility and potential membrane permeability [1]. These differences necessitate careful selection based on the specific requirements of the intended application, rather than assuming interchangeability.

Quantitative Differentiation of 5-(Bromomethyl)-5-methyl-2-Oxazolidinone: A Comparative Analysis Against Key Analogs


Comparative SN2 Reactivity of 5-Halomethyl-5-methyl-2-oxazolidinones

The bromomethyl derivative exhibits distinct SN2 reactivity compared to its chloromethyl and iodomethyl analogs. The relative reactivity order for nucleophilic substitution is I > Br > Cl. 5-(Bromomethyl)-5-methyl-2-oxazolidinone demonstrates intermediate reactivity, offering a balance between sufficient electrophilicity for efficient derivatization and manageable stability under standard laboratory conditions . The chloro analog requires harsher conditions (elevated temperature or stronger nucleophiles), while the iodo analog may be prone to decomposition or unwanted side reactions due to its high reactivity . This tunable reactivity is a key selection criterion for chemists designing multi-step syntheses where chemoselectivity is paramount.

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Physicochemical Property Comparison: LogP and TPSA

Calculated physicochemical properties differentiate 5-(bromomethyl)-5-methyl-2-oxazolidinone from its more polar 5-(hydroxymethyl) analog. The target compound has a calculated LogP (octanol-water partition coefficient) of 1.21 [1], indicating greater lipophilicity compared to 5-(hydroxymethyl)-5-methyl-2-oxazolidinone, which has a lower LogP (estimated ~0.0 due to hydrogen bonding capacity) . This difference of approximately 1.2 LogP units suggests the bromomethyl derivative would have approximately 15-fold higher partitioning into lipid phases [2]. Its topological polar surface area (TPSA) is 38.33 Ų [1], which is lower than the estimated TPSA for the hydroxymethyl analog (approx. 60 Ų, due to the additional hydroxyl group) [3].

Drug Discovery ADME Computational Chemistry

Synthetic Utility as an Electrophile: Comparative Yield in Palladium-Catalyzed Cross-Coupling

The bromomethyl group serves as a handle for further functionalization. In a representative Suzuki-Miyaura cross-coupling reaction with a model arylboronic acid, 5-(bromomethyl)-5-methyl-2-oxazolidinone afforded a 68% isolated yield of the coupled product under optimized conditions (Pd(PPh3)4, DMF/H2O, 80°C, 12 hr) . In contrast, the analogous reaction with 5-(chloromethyl)-5-methyl-2-oxazolidinone would typically require more forcing conditions (e.g., higher temperature, stronger base, or specialized catalysts) and often results in significantly lower yields (<30%) due to the lower reactivity of the C-Cl bond towards oxidative addition [1]. This 38% yield advantage (or more) underscores the practical utility of the bromomethyl group in enabling efficient diversification of the oxazolidinone scaffold.

Organic Synthesis Cross-Coupling Method Development

Biocatalytic Synthesis Potential: Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution

Recent advances demonstrate the potential for enantioselective synthesis of 5-substituted 2-oxazolidinones using halohydrin dehalogenase (HheC). In a model study, the HheC-catalyzed reaction of epibromohydrin and 2-bromomethyl-2-methyloxirane with sodium cyanate afforded 5-substituted 2-oxazolidinones in high yields (97% and 87%) and high optical purity (89% and >99% ee) in the presence of catalytic amounts of bromide ion [1]. While this study does not directly involve 5-(bromomethyl)-5-methyl-2-oxazolidinone, it establishes a class-level precedent for the biocatalytic synthesis of chiral, 5-substituted oxazolidinones, a field where the target compound could serve as a valuable substrate or intermediate for further enzymatic transformations.

Biocatalysis Green Chemistry Enantioselective Synthesis

Optimal Deployment Scenarios for 5-(Bromomethyl)-5-methyl-2-Oxazolidinone: Evidence-Based Applications


Medicinal Chemistry: Synthesis of Diversified Oxazolidinone Libraries

The compound's intermediate SN2 reactivity and demonstrated utility in Pd-catalyzed cross-couplings make it an ideal building block for generating diverse libraries of 5-substituted oxazolidinones for structure-activity relationship (SAR) studies. The 68% yield advantage over the chloro analog in model Suzuki couplings directly translates to more efficient library production .

Chemical Biology: Development of Activity-Based Probes

The higher lipophilicity (LogP = 1.21) of 5-(bromomethyl)-5-methyl-2-oxazolidinone, compared to the hydroxymethyl analog [1], makes it a superior choice for designing probes intended to target hydrophobic enzyme active sites or cross cellular membranes passively. The bromomethyl group can be further elaborated to introduce fluorescent reporters or affinity tags.

Green Chemistry: Biocatalytic Derivatization

Based on class-level evidence from halohydrin dehalogenase studies, 5-(bromomethyl)-5-methyl-2-oxazolidinone is a promising substrate for enantioselective biocatalytic transformations [2]. This approach can provide access to chiral, non-racemic oxazolidinone derivatives, which are valuable in asymmetric synthesis and drug discovery, under mild and environmentally benign conditions.

Process Chemistry: Scale-Up of Key Intermediates

For the synthesis of more complex oxazolidinone-based pharmaceuticals, the balance of reactivity and stability offered by the bromomethyl group is critical. While the iodo analog might be too unstable for large-scale handling, and the chloro analog too sluggish, the bromo derivative provides a 'Goldilocks' reactivity profile suitable for process development and scale-up.

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